

5-(Propylthio)-1,3,4-thiadiazol-2-amine chemical structure and formula

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Compound of Interest

Compound Name: 5-(Propylthio)-1,3,4-thiadiazol-2-amine

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An In-depth Technical Guide on **5-(Propylthio)-1,3,4-thiadiazol-2-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Propylthio)-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, diuretic, and anticancer properties.[1][2] Much of this activity is attributed to the structural resemblance of the thiadiazole ring to other key biological heterocycles and its ability to act as a hydrogen bond acceptor and donor, facilitating interactions with various enzymatic targets. This document provides a comprehensive overview of the chemical structure, formula, synthesis, and potential biological applications of **5-(Propylthio)-1,3,4-thiadiazol-2-amine**, supported by experimental protocols and data from closely related analogues.

Chemical Identity and Properties

The core of the molecule is a five-membered 1,3,4-thiadiazole ring, which is substituted with an amine group at position 2 and a propylthio (propylsulfanyl) group at position 5. The propylthio

substituent can modulate the compound's lipophilicity and steric profile, potentially influencing its solubility, membrane permeability, and interaction with biological targets.[2]

Table 1: Chemical Identifiers for **5-(Propylthio)-1,3,4-thiadiazol-2-amine**

Identifier	Value
IUPAC Name	5-(Propylsulfanyl)-1,3,4-thiadiazol-2-amine
Synonyms	2-Amino-5-propylthio-1,3,4-thiadiazole
CAS Number	30062-49-8
Chemical Formula	C ₅ H ₉ N ₃ S ₂ [2]
Molecular Weight	175.28 g/mol [2]
Canonical SMILES	CCCSC1=NN=C(S1)N[2]

| InChI Key | UWXTXBIBHSFVCG-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

Property	Value / Description	Reference
Appearance	Solid	[2]

| Solubility | Low solubility in water; soluble in organic solvents like methanol and ethanol. |
Inferred from[3] |

Synthesis and Experimental Protocols

The synthesis of 2-amino-5-thioalkyl-1,3,4-thiadiazoles is most commonly achieved through the S-alkylation of the precursor 5-amino-1,3,4-thiadiazole-2-thiol. This reaction involves the deprotonation of the thiol group to form a more nucleophilic thiolate, which then displaces a leaving group on an alkyl halide.

Experimental Protocol: Synthesis via S-Alkylation

This protocol describes the synthesis of **5-(Propylthio)-1,3,4-thiadiazol-2-amine** from 5-amino-1,3,4-thiadiazole-2-thiol and 1-bromopropane.

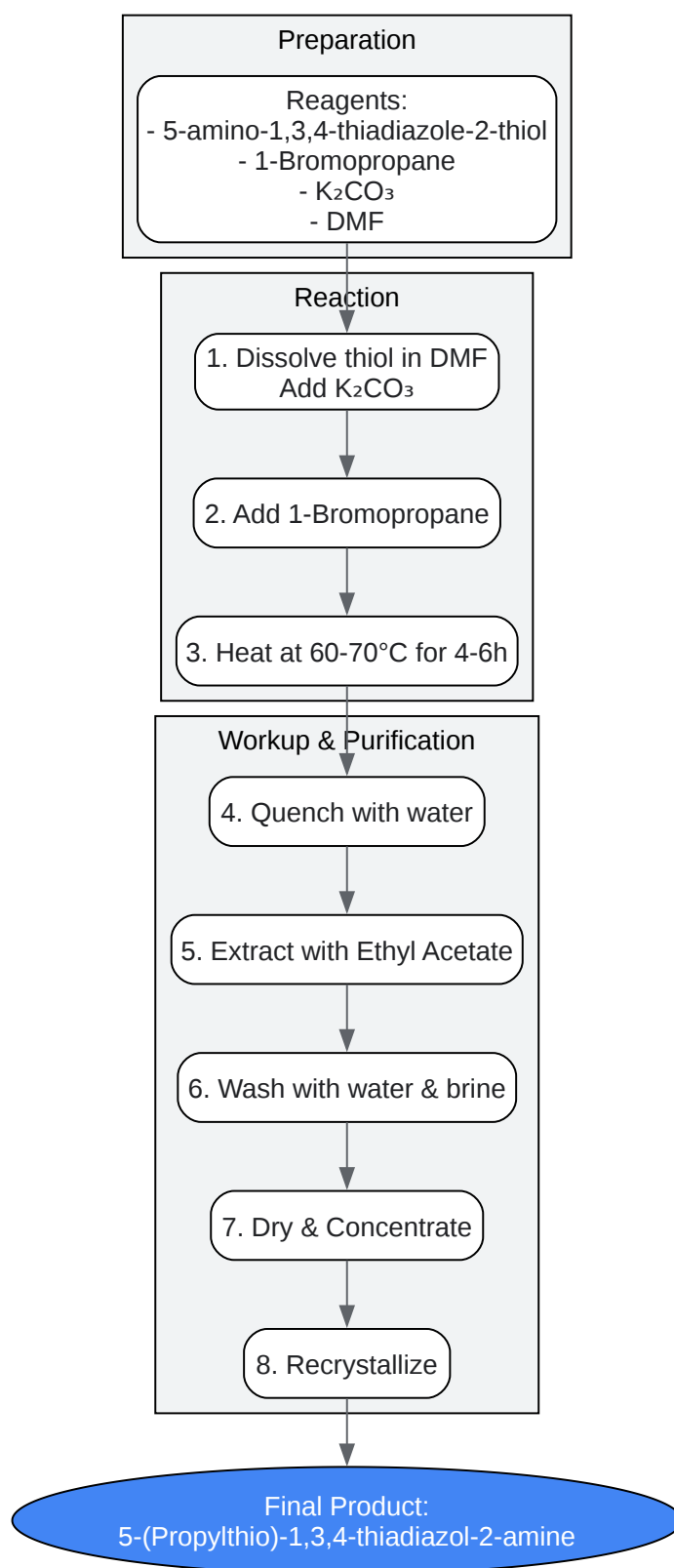
1. Reagents and Materials:

- 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq)
- 1-Bromopropane (1.1 eq)
- Potassium Carbonate (K_2CO_3) or Sodium Hydroxide (NaOH) (1.5 eq)
- N,N-Dimethylformamide (DMF) or Ethanol as solvent
- Deionized water
- Ethyl acetate
- Brine solution
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

2. Procedure:

- Step 1: Dissolution and Deprotonation. Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in DMF in a round-bottom flask. Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.
- Step 2: Alkylation. Add 1-bromopropane (1.1 eq) dropwise to the stirred suspension.
- Step 3: Reaction. Heat the reaction mixture to 60-70°C and maintain stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Step 4: Quenching and Extraction. After completion, cool the mixture to room temperature and pour it into a beaker of cold deionized water. The crude product may precipitate. Extract the aqueous mixture three times with ethyl acetate.
- Step 5: Washing. Combine the organic layers and wash sequentially with deionized water and then with a brine solution to remove residual DMF and inorganic salts.
- Step 6: Drying and Concentration. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Step 7: Purification. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, **5-(Propylthio)-1,3,4-thiadiazol-2-amine**.

Diagram 1: Synthesis Workflow



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Caption: General workflow for the synthesis of the title compound.

Biological Activity and Potential Applications

While specific biological data for **5-(Propylthio)-1,3,4-thiadiazol-2-amine** is limited in publicly accessible literature, the 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore. The primary activities associated with close analogues are carbonic anhydrase inhibition and antimicrobial effects.

Carbonic Anhydrase Inhibition and Diuretic Activity

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of CO₂. Inhibitors of these enzymes, such as the sulfonamide drug Acetazolamide (which contains a 1,3,4-thiadiazole ring), are used as diuretics and for treating glaucoma.[1][4] The mechanism involves reducing bicarbonate reabsorption in the proximal tubules of the kidney, leading to enhanced excretion of sodium, potassium, bicarbonate, and water. The thiol (-SH) group of 5-amino-1,3,4-thiadiazole-2-thiol and its thioether derivatives can also coordinate with the zinc ion in the active site of carbonic anhydrase, leading to inhibition.[5] Studies on 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives have confirmed significant diuretic activity in rat models.[6]

Table 3: Carbonic Anhydrase Inhibition Data for Related 1,3,4-Thiadiazole Derivatives

Compound	Isozyme	Inhibition Constant (K _i)
5-Amino-1,3,4-thiadiazole-2-thiol	hCA I	1.10 μM
5-Amino-1,3,4-thiadiazole-2-thiol	hCA II	8.10 μM
5-Amino-1,3,4-thiadiazole-2-thiol	hCA IX	9.80 μM
Acetazolamide (Reference Drug)	hCA I	250 nM
Acetazolamide (Reference Drug)	hCA II	12 nM
Acetazolamide (Reference Drug)	hCA IX	25 nM

(Data sourced from literature on key precursors and reference compounds to show scaffold potential.[5])

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a component of numerous compounds investigated for antimicrobial properties.[7] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The activity is highly dependent on the nature of the substituents at the 2- and 5-positions of the thiadiazole ring. For instance, halogenated and oxygenated phenyl groups attached to the ring have been shown to impart significant antibacterial and antifungal activity, respectively.[7]

Table 4: Minimum Inhibitory Concentration (MIC) of Structurally Related Thiadiazoles

Compound	S. aureus	B. subtilis	E. coli	P. aeruginosa
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine	20 µg/mL	24 µg/mL	>100 µg/mL	>100 µg/mL
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine	22 µg/mL	28 µg/mL	>100 µg/mL	>100 µg/mL
Ciprofloxacin (Reference Drug)	18 µg/mL	20 µg/mL	22 µg/mL	24 µg/mL

(Data sourced from literature to demonstrate the antimicrobial potential of the 2-amino-1,3,4-thiadiazole scaffold.[7][8])

Experimental Protocols (Biological Assays)

Protocol: In Vivo Diuretic Activity Screening

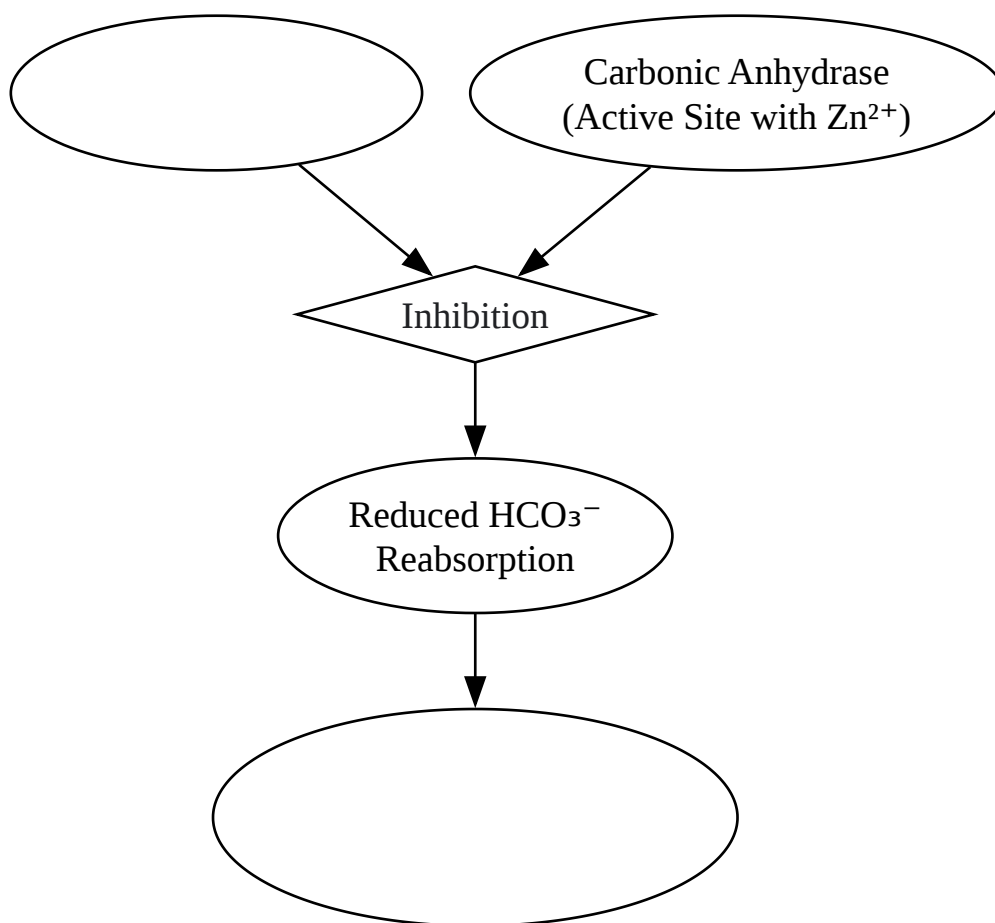
This protocol is adapted from studies on related thiadiazole derivatives.[6]

1. Subjects and Acclimatization:

- Use adult male Wistar rats (180-220 g).
- Acclimatize animals for one week with free access to a standard diet and water.

2. Procedure:

- Step 1: Grouping. Divide animals into groups (n=6): a control group, a reference drug group (e.g., Hydrochlorothiazide, 10 mg/kg), and test compound groups (at various doses).
- Step 2: Fasting. Deprive animals of food and water for 18 hours prior to the experiment.
- Step 3: Hydration. Administer 0.9% saline solution (5 mL/100 g body weight) orally to ensure hydration.
- Step 4: Dosing. Immediately after hydration, administer the test compound (suspended in 0.5% carboxymethyl cellulose) or reference drug orally. The control group receives only the vehicle.
- Step 5: Urine Collection. Place each rat in an individual metabolic cage. Collect urine over a 24-hour period.
- Step 6: Analysis. Measure the total volume of urine for each animal. The urine can be further analyzed for sodium (Na^+), potassium (K^+), and chloride (Cl^-) concentrations using a flame photometer or ion-selective electrodes to determine natriuretic and saluretic properties.



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